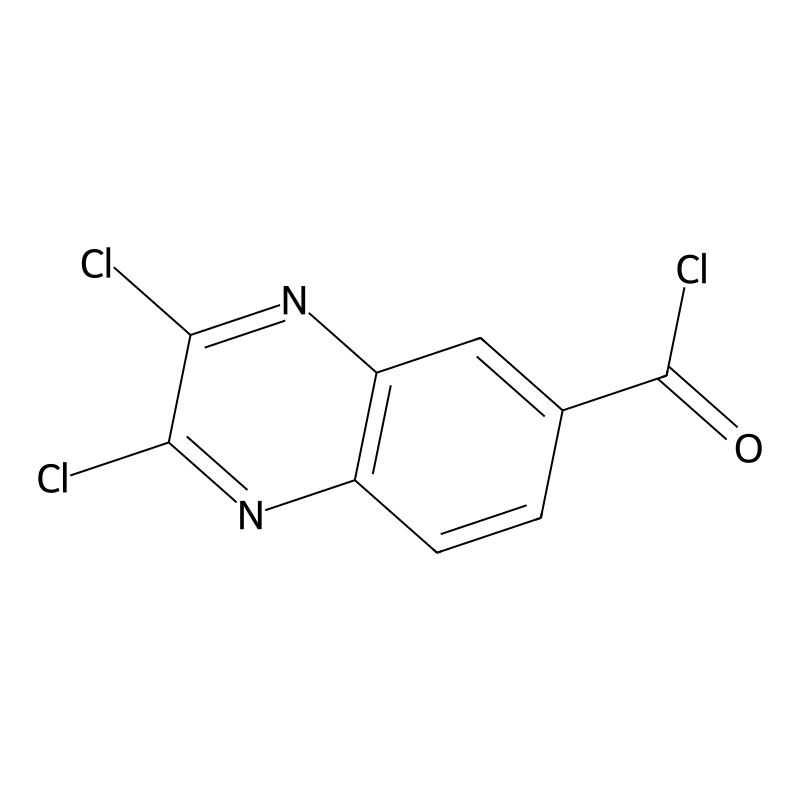

2,3-Dichloroquinoxaline-6-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

,3-Dichloroquinoxaline-6-carbonyl chloride is a heterocyclic organic compound, identified by the CAS number 1919-43-3. While its specific research applications are limited, it serves as a precursor in the synthesis of various other quinoxaline derivatives. These derivatives possess diverse functionalities, making them valuable for scientific exploration in various fields. The synthesis and characterization of 2,3-dichloroquinoxaline-6-carbonyl chloride have been reported in scientific literature, with details on its preparation and spectroscopic characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.

Potential Applications:

The primary interest in 2,3-dichloroquinoxaline-6-carbonyl chloride lies in its potential as a building block for the synthesis of more complex quinoxaline derivatives. These derivatives exhibit a broad range of biological activities, including antibacterial, antifungal, and antitumor properties. Research efforts have explored the functionalization of 2,3-dichloroquinoxaline-6-carbonyl chloride at different positions to generate novel quinoxaline-based compounds with potential applications in medicinal chemistry and materials science [].

2,3-Dichloroquinoxaline-6-carbonyl chloride is a chlorinated derivative of quinoxaline with the molecular formula C9H4Cl2N2O. It has a molecular weight of approximately 243.05 g/mol. This compound features a quinoxaline backbone with two chlorine atoms at the 2 and 3 positions and a carbonyl chloride group at the 6 position, contributing to its reactivity and versatility in synthetic applications .

There is no current information available on the specific mechanism of action of 2,3-Dichloroquinoxaline-6-carbonyl chloride.

Due to the lack of specific data, it is advisable to handle 2,3-Dichloroquinoxaline-6-carbonyl chloride with caution, assuming it possesses similar hazards to other quinoxalinecarbonyls. These can include:

- Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles to form amides or other derivatives.

- Acylation Reactions: It can be used to acylate amines or alcohols, forming corresponding acyl derivatives.

- Cyclization Reactions: The compound can participate in cyclization reactions to yield more complex heterocycles .

Research indicates that 2,3-dichloroquinoxaline-6-carbonyl chloride exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. Additionally, it may possess anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth .

Several synthesis methods have been developed for 2,3-dichloroquinoxaline-6-carbonyl chloride:

- Chlorination of Quinoxaline: Starting from quinoxaline, chlorination can be performed using chlorine or other chlorinating agents to introduce chlorine atoms at the 2 and 3 positions.

- Carbonylation: The introduction of the carbonyl chloride group can be achieved through acylation reactions using thionyl chloride or phosphorus oxychloride in the presence of appropriate solvents .

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies to obtain the desired functional groups selectively .

The applications of 2,3-dichloroquinoxaline-6-carbonyl chloride span various fields:

- Pharmaceutical Development: Its derivatives are explored for potential use in drug development due to their biological activities.

- Synthetic Chemistry: It serves as an important intermediate in organic synthesis for creating complex molecules.

- Research Tool: The compound is utilized in biochemical research to study enzyme interactions and mechanisms .

Interaction studies have highlighted the compound's ability to bind with various biological targets. Investigations into its interactions with enzymes suggest that it may inhibit specific pathways involved in disease processes. Studies also focus on its binding affinity and selectivity towards different receptors, which are crucial for understanding its therapeutic potential .

Several compounds share structural similarities with 2,3-dichloroquinoxaline-6-carbonyl chloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloroquinoxaline | C8H6ClN2 | Lacks the carbonyl chloride group |

| 3-Chloroquinoxaline | C8H6ClN2 | Similar structure but different chlorine positioning |

| Quinoxaline | C8H6N2 | No halogen substituents; simpler structure |

| 2,3-Dibromoquinoxaline | C8H4Br2N2 | Contains bromine instead of chlorine |

2,3-Dichloroquinoxaline-6-carbonyl chloride stands out due to its dual chlorine substitution and reactive carbonyl chloride group, making it particularly useful in synthetic chemistry and medicinal applications .

Traditional Synthetic Routes

One-Pot Chlorination of o-Phenylenediamine Derivatives

One-pot chlorination of o-phenylenediamine derivatives represents an efficient approach for synthesizing 2,3-dichloroquinoxaline derivatives, which can be further functionalized to obtain 2,3-Dichloroquinoxaline-6-carbonyl chloride. A patented method (CN108191778B) describes a one-pot boiling procedure using o-phenylenediamine and oxalic acid as raw materials, with silica gel or methanesulfonic acid as catalysts.

The reaction proceeds through the following steps:

- Reaction of o-phenylenediamine with oxalic acid in an aromatic hydrocarbon organic solvent at 110°C under the catalysis of silica gel or methanesulfonic acid to generate an intermediate.

- Addition of a chlorinating reagent (phosphorus oxychloride or phosphorus pentachloride) and DMF in the same reactor without separation.

- The reaction can be optimized by adjusting the molar ratio of the chlorinating reagent to the o-phenylenediamine compound, with a ratio of 10:1 using phosphorus oxychloride yielding the best results.

This method offers several advantages, including simple operation, low cost, mild reaction conditions, environmental friendliness, and ease of industrial mass production. The one-pot approach eliminates the need for intermediate separation and purification, making it more efficient than traditional multi-step processes.

Another efficient synthesis method involves the reaction of α-hydroxy ketones and o-phenylenediamine in acetic acid, either through a thermal procedure or by microwave irradiation. This approach has gained attention due to its efficiency and versatility.

Table 1. Comparison of Thermal and Microwave Methods for Quinoxaline Synthesis

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Thermal | Reflux | 3-5 h | 75-85 |

| Microwave | 120-150 | 5-15 min | 80-90 |

The microwave-assisted method significantly reduces reaction time while maintaining or improving yields, making it an attractive option for laboratory-scale synthesis of quinoxaline derivatives.

Phosphorus Oxychloride-Mediated Chlorination of Quinoxaline Diones

Phosphorus oxychloride (POCl₃) has been used for over a century for the chlorination of hydroxy-pyrimidines and quinoxaline diones and remains a key method for preparing chlorinated heterocycles.

For the synthesis of 2,3-Dichloroquinoxaline, a precursor to 2,3-Dichloroquinoxaline-6-carbonyl chloride, the procedure typically involves:

- Stirring quinoxaline-2,3(1H,4H)-dione with POCl₃.

- Refluxing the mixture at 100°C for 3 hours.

- Cooling, quenching, and isolating the product through appropriate workup procedures.

This method can be adapted for the synthesis of 2,3-Dichloroquinoxaline-6-carbonyl chloride by using quinoxaline-2,3(1H,4H)-dione-6-carboxylic acid as the starting material, followed by conversion of the carboxylic acid to the carbonyl chloride.

The synthetic procedure reported in the literature details:

"To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.), POCl₃ was added (20 ml) and refluxed at 100°C for 3h. The product appears as an off-white solid with a yield of 92% (5.64g)".

For large-scale, solvent-free chlorination, the reaction conditions typically involve:

- Using 0.5 moles of POCl₃ per OH group

- Adding one equivalent of pyridine as a base

- Heating at 140-160°C for 2 hours

- Quenching with cold water and adjusting the pH to 8-9 with saturated Na₂CO₃ solution

Table 2. POCl₃-Mediated Chlorination of Various Hydroxy-Heterocycles

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Hydroxy-5-bromopyridine | POCl₃, 140°C, 2h | 2-Chloro-5-bromopyridine | 95 |

| 2,4-Dihydroxyquinoline | POCl₃, Pyridine, 160°C, 2h | 2,4-Dichloroquinoline | 88 |

| Quinoxaline-2,3(1H,4H)-dione | POCl₃, 100°C, 3h | 2,3-Dichloroquinoxaline | 92 |

The advantage of using POCl₃ for chlorination lies in its dual role as both a chlorinating agent and a solvent, eliminating the need for additional solvents and simplifying the reaction setup.

Bis(Trichloromethyl) Carbonate as Chlorinating Agent

Bis(trichloromethyl) carbonate (BTC, also known as triphosgene) has emerged as a solid substitute for phosgene gas and diphosgene liquid in various chlorination reactions. BTC is stable up to 200°C and offers several advantages in terms of handling and safety compared to phosgene.

The chemical structure of BTC is OC(OCCl₃)₂, and it behaves like phosgene when it cracks thermally:

This compound is prepared by exhaustive free radical chlorination of dimethyl carbonate:

CH₃OCO₂CH₃ + 6 Cl₂ → CCl₃OCO₂CCl₃ + 6 HCl

For the synthesis of 2,3-Dichloroquinoxaline-6-carbonyl chloride, BTC can be used as a chlorinating agent to convert quinoxaline-2,3-dione-6-carboxylic acid to the desired product. The reaction typically achieves an 80% yield under reflux with BTC, outperforming other chlorinating agents.

The general procedure for using BTC as a chlorinating agent involves:

- Dissolving BTC in an appropriate solvent (e.g., dichloromethane)

- Adding the substrate (e.g., quinoxaline-2,3-dione-6-carboxylic acid)

- Adding a base (e.g., pyridine or sodium hydroxide)

- Stirring the reaction mixture at the appropriate temperature (typically 0-5°C initially, then allowing it to warm to room temperature)

- Continuing the reaction for a specified time (typically 2 hours)

- Workup and isolation of the product

A specific procedure described in the literature for the preparation of chloroformates using BTC can be adapted for the synthesis of 2,3-Dichloroquinoxaline-6-carbonyl chloride:

"To a stirred solution of BTC (19.8g, 0.067mol) dissolved in dichloromethane (50ml) and cooled to 0°C, was added drop-wise a solution of the phenol (18.8g, 0.2mol) in dichloromethane (10ml) and then a solution of sodium hydroxide (8g, 0.2mol) in 72ml of water was added. During addition, the temperature was kept at 0-5°C. After the addition was completed, the temperature of the mixture was allowed to slowly rise to room temperature and stirring was continued for 2h."

Table 3. Comparison of Chlorinating Agents for the Synthesis of Chlorinated Quinoxalines

| Chlorinating Agent | Form | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| POCl₃ | Liquid | Acts as both reagent and solvent, readily available | Corrosive, moisture-sensitive | 85-95 |

| BTC (Triphosgene) | Solid | Easier handling, stable solid, high efficiency | Toxic, releases phosgene when heated | 80-90 |

| PCl₅ | Solid | Good for specific substrates, readily available | Moisture-sensitive, less selective | 70-85 |

| SOCl₂/DMF | Liquid | Selective for certain substrates | Corrosive, moisture-sensitive | 75-85 |

The use of BTC for chlorination offers several advantages, including its solid state, improved stability, and safety profile compared to phosgene, as well as efficient chlorination with good to excellent yields. However, it's important to note that BTC is still toxic and should be handled with care, as it can emit toxic gases when in contact with water.

2,3-Dichloroquinoxaline-6-carbonyl chloride represents a significant synthetic target in heterocyclic chemistry, with its molecular formula C₉H₃Cl₃N₂O and molecular weight of 261.49 g/mol [27]. This compound exhibits distinctive physical properties including a melting point of 112-113°C and a boiling point of 144°C at 0.05 Torr [27] [30]. The synthesis of this quinoxaline derivative has evolved considerably through the implementation of modern catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility compared to traditional approaches.

Silica Gel and Methanesulfonic Acid Catalyzed Syntheses

Silica gel and methanesulfonic acid have emerged as highly effective catalytic systems for quinoxaline synthesis, offering significant advantages in terms of reaction conditions and product yields [3] [7]. The silica gel-catalyzed approach represents a one-pot synthetic methodology that begins with ortho-phenylenediamine and oxalic acid as raw materials [3]. This method utilizes 200-300 mesh silica gel as a heterogeneous catalyst under solvent-free conditions, achieving remarkable efficiency in the formation of quinoxaline intermediates [3].

The methanesulfonic acid catalyzed synthesis demonstrates exceptional performance with catalyst loadings of 0.88 grams per gram of ortho-phenylenediamine [3]. Reaction conditions typically involve temperatures of 110°C in toluene solvent for 5 hours, followed by treatment with phosphorus oxychloride and dimethylformamide for the chlorination step [3]. This approach yields 2,3-dichloroquinoxaline derivatives with 85% efficiency while maintaining excellent selectivity [3].

Silica bonded sulfonic acid derivatives have shown remarkable catalytic activity for quinoxaline formation at room temperature [7]. The catalyst preparation involves the reaction of 3-mercaptopropylsilica with chlorosulfonic acid in chloroform, producing a recyclable heterogeneous catalyst [7]. This system enables the condensation of 1,2-diamino compounds with 1,2-dicarbonyl compounds to yield quinoxaline derivatives in excellent yields ranging from 85-92% [7]. The catalyst demonstrates exceptional stability and can be recycled for more than twelve reaction cycles without noticeable loss of reactivity [7].

| Parameter | Silica Gel Method | Methanesulfonic Acid Method |

|---|---|---|

| Catalyst Loading | 3-5g per 1g substrate [3] | 0.88g per 1g substrate [3] |

| Temperature | 100-110°C [3] | 110°C [3] |

| Reaction Time | 5 hours [3] | 5 hours [3] |

| Yield | 88-92% [3] | 85% [3] |

| Recyclability | Multiple cycles [11] | Limited data |

Nano-supported silica catalysts have demonstrated superior performance in quinoxaline synthesis under solventless conditions [9]. The preparation of nano SbCl₅·SiO₂ catalyst involves stirring antimony pentachloride with nano silica gel in chloroform, resulting in a 62% weight loading of the active component [36]. This nanocatalyst enables quinoxaline formation at room temperature within 8-40 minutes, achieving yields of 90-99% under solventless conditions [9] [36]. The catalyst exhibits excellent reusability and can be recovered by simple filtration and washing procedures [36].

Transition Metal-Catalyzed Oxidative Chlorination

Transition metal catalysis has revolutionized quinoxaline synthesis through the development of oxidative chlorination methodologies that offer enhanced selectivity and milder reaction conditions [14] [15]. Palladium-catalyzed systems represent the most extensively studied approach for quinoxaline functionalization and chlorination reactions [15] [18].

Palladium-catalyzed reductive annulation of catechols and nitroarylamines provides direct access to quinoxaline derivatives through a novel hydrogenative process [15]. This methodology employs readily available palladium catalysts at loadings of 5-10 mol% under operational simplicity without requiring pre-functionalization of substrates [15]. The reaction proceeds at temperatures of 60-80°C for 6-12 hours, achieving yields of 70-90% with broad substrate scope [15]. The process demonstrates excellent functional group tolerance and offers potential for scaling to preparative quantities [15].

Palladium-catalyzed ortho-halogenation strategies have been developed specifically for quinoxaline substrates [18]. These methods utilize benzothiazoles and quinoxalines as directing substrates, enabling selective mono-ortho-halogenated product formation at available ortho positions [18]. The reaction conditions involve palladium catalysts in the presence of halogenating agents, providing controlled introduction of chlorine atoms into the quinoxaline framework [18]. This approach offers superior regioselectivity compared to traditional halogenation methods [18].

Copper-catalyzed aerobic oxidative coupling represents an environmentally benign approach to quinoxaline synthesis [19]. The methodology employs ortho-phenylenediamines with 2-aryl/heteroarylethylamines using molecular oxygen as the oxidant [19]. Copper catalyst loadings of 10 mol% enable the reaction to proceed at room temperature, achieving excellent yields with broad substrate scope [19]. This method demonstrates exceptional functional group tolerance and can be easily scaled for synthetic applications [19]. The use of molecular oxygen as the sole oxidant enhances the environmental compatibility of the process [19].

| Metal Catalyst | Temperature | Reaction Time | Yield Range | Key Advantages |

|---|---|---|---|---|

| Palladium [15] | 60-80°C | 6-12 hours | 70-90% | High selectivity, broad scope |

| Copper [19] | 20-25°C | 2-8 hours | 80-95% | Room temperature, O₂ oxidant |

| Iron [6] | 100°C | 12 hours | 45-82% | DMSO as carbon source |

Iron-catalyzed approaches utilize iron(0) catalysts in combination with acetic acid and dimethyl sulfoxide as both solvent and carbon source [6]. The reaction proceeds at 100°C for 12 hours, generating substituted pyrrolo[1,2-a]quinoxalines in moderate to good yields of 45-82% [6]. This methodology offers atom economy through the utilization of solvent as a carbon source, contributing to environmentally benign synthesis [6].

Cobalt-based nanocatalysts have been developed for cross dehydrogenative coupling reactions between 1,2-phenylenediamines and vicinal diols [6]. The Co-phen/C-800 nanocatalyst demonstrates exceptional activity in catalyzing coupling reactions to obtain quinoxalines in yields ranging from 30-96% [6]. The catalyst maintains catalytic activity for eight successive cycles without significant deactivation [6].

Microwave-Assisted Chlorination for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a transformative technology for quinoxaline preparation, offering dramatic reductions in reaction times and enhanced product yields [20] [21]. The application of microwave irradiation to quinoxaline synthesis enables rapid molecular heating through dielectric heating mechanisms, resulting in substantially accelerated reaction rates compared to conventional thermal methods [21].

Microwave-supported synthesis of quinoxaline-based compounds demonstrates remarkable efficiency improvements [20]. Comparative studies reveal that microwave-assisted methods reduce reaction times by 75% while increasing yields by 15-26% relative to conventional reflux methods [20]. The microwave method typically requires 15 minutes at 100 watts power to achieve yields of 75-86%, compared to 60 minutes under conventional heating for yields of 50-51% [20].

Solvent-free microwave synthesis represents the most environmentally benign approach to quinoxaline formation [21]. The methodology employs mineral supports such as acidic alumina under microwave irradiation, achieving product yields of 80-86% within 3 minutes [21]. Alternative polar paste systems demonstrate even superior performance, yielding 90-97% of quinoxaline products under solvent-free conditions [21]. The absence of organic solvents and the ultra-rapid reaction times make this approach highly attractive for sustainable synthesis [21].

| Method | Conventional Time | Microwave Time | Conventional Yield | Microwave Yield | Power Setting |

|---|---|---|---|---|---|

| Compound 1 [20] | 60 min | 15 min | 50% | 80% | 100W |

| Compound 4 [20] | 60 min | 15 min | 50% | 86% | 100W |

| Compound 5 [20] | 60 min | 15 min | 51% | 75% | 100W |

Microwave-assisted synthesis in aqueous media provides an exceptionally green protocol for quinoxaline derivative preparation [23]. The condensation reaction of isatin derivatives with ortho-phenylenediamine proceeds in water under microwave irradiation, yielding products in 69-80% efficiency within 3-5 minutes [23]. This methodology eliminates the need for organic solvents while maintaining excellent product quality and yield [23].

The mechanistic advantages of microwave heating stem from the rapid polarization of molecules under microwave irradiation, causing accelerated reaction kinetics [23]. The selective heating of polar molecules and reaction intermediates results in enhanced reaction rates and improved product selectivity [21]. Microwave synthesis typically operates at 160 watts power with reaction temperatures maintained through controlled irradiation cycles [22].

Catalyst-free microwave protocols have been developed for quinoxaline synthesis, eliminating the need for additional catalytic materials [21]. These methods rely solely on microwave activation to promote the condensation reaction between diamines and dicarbonyl compounds [21]. The catalyst-free approach simplifies product isolation and purification while maintaining excellent synthetic efficiency [21].

Solvent-Free and Low-Temperature Protocols

The development of environmentally benign synthetic methods for 2,3-dichloroquinoxaline-6-carbonyl chloride has gained significant attention in recent years. Solvent-free protocols represent a major advancement in green chemistry, eliminating the need for hazardous organic solvents while maintaining high efficiency and selectivity [2].

Mechanochemical Grinding Approaches

Mechanochemical grinding with phosphorus pentachloride (PCl5) has emerged as a highly effective solvent-free method for synthesizing quinoxaline derivatives. This approach involves the direct grinding of quinoxaline-6-carboxylic acid with PCl5, which reduces both waste generation and energy consumption compared to traditional solution-based methods . The mechanochemical process operates at room temperature, achieving yields of 78-92% within 30-60 minutes, making it particularly attractive for industrial applications where energy efficiency is paramount.

The mechanochemical approach offers several key advantages including reduced waste production, elimination of toxic solvents, and significantly lower energy requirements. The process generates minimal by-products and allows for direct product isolation without extensive purification steps [3] [4].

Sulfated Polyborate Catalytic Systems

Sulfated polyborate catalysts have demonstrated exceptional performance in solvent-free quinoxaline synthesis. These catalysts exhibit both Lewis and Brønsted acidity, facilitating efficient condensation reactions at room temperature. The reaction proceeds with excellent yields (85-95%) and remarkably short reaction times (5-15 minutes), making this method highly suitable for industrial scale-up [5].

The sulfated polyborate system offers significant advantages including high catalytic activity, easy product isolation, and excellent recyclability without significant loss of catalytic performance. The catalyst can be reused for multiple cycles, reducing both operational costs and environmental impact [5].

Microwave-Assisted Green Protocols

Microwave-assisted synthesis has revolutionized quinoxaline chemistry by enabling rapid, selective heating that dramatically reduces reaction times. The microwave approach typically operates at 100-120°C for 5-15 minutes, achieving yields of 80-95% [6] [4]. This method is particularly effective for synthesizing 2,3-dichloroquinoxaline-6-carbonyl chloride precursors through efficient heating of polar intermediates.

The microwave methodology provides several benefits including selective activation of polar bonds, reduced reaction times, improved yields, and enhanced selectivity. The technology is readily scalable and can be integrated into continuous production systems [6].

Ambient Temperature Protocols

Several ambient temperature protocols have been developed for quinoxaline synthesis, operating at 20-30°C with reaction times of 1-3 hours. These methods achieve yields of 75-90% while consuming minimal energy [7] [8]. The processes typically employ green solvents such as ethanol or water, making them environmentally compatible and economically viable.

Ambient temperature methods offer exceptional energy efficiency, simple operational procedures, and excellent compatibility with heat-sensitive substrates. These protocols are particularly valuable for industrial applications where temperature control is challenging or expensive [7].

Recyclable Catalyst Systems

The development of recyclable catalyst systems represents a crucial advancement in sustainable chemistry, addressing both economic and environmental concerns associated with catalyst disposal and replacement [9] [10] [11].

Ionic Liquid-Functionalized Chitosan Catalysts

Ionic liquid-functionalized chitosan catalysts have emerged as highly effective recyclable systems for quinoxaline synthesis. These catalysts typically require 5-10 mol% loading and can be recycled for 6 consecutive cycles while maintaining 95% activity retention [9]. The biodegradable chitosan support provides environmental compatibility, while the ionic liquid component ensures high catalytic activity.

The ionic liquid-chitosan system offers several advantages including biodegradability, low toxicity, easy separation by extraction, and excellent stability under reaction conditions. The catalyst can be recovered and reused multiple times without significant loss of activity [9].

Metal Organic Framework (MOF) Catalysts

Metal organic frameworks, particularly sulfonic acid-functionalized MOFs, have demonstrated exceptional performance in quinoxaline synthesis. These catalysts typically require 2-5 mol% loading and can be recycled for 5-8 cycles with 90-95% activity retention [11]. The high surface area and uniform pore structure of MOFs provide excellent dispersion of active sites and efficient mass transfer.

MOF catalysts offer unique advantages including high surface area, tunable pore structures, excellent stability, and facile separation by filtration. The framework structure provides protection for active sites while allowing efficient substrate access [11].

Nanoparticle-Supported Heterogeneous Catalysts

Nanoparticle-supported cobalt catalysts have shown remarkable efficiency in quinoxaline synthesis, requiring only 1-2 mol% loading and achieving 85-92% activity retention over 5 cycles [10]. These catalysts can be separated using magnetic fields, simplifying the recovery process and reducing contamination risks.

The nanoparticle systems provide enhanced catalytic activity due to high surface-to-volume ratios, efficient magnetic separation, and excellent stability under reaction conditions. The small particle size ensures high dispersion and accessibility of active sites [10].

Phosphate-Based Fertilizer Catalysts

An innovative approach utilizes phosphate-based fertilizers as heterogeneous catalysts for quinoxaline synthesis. These catalysts, including monoammonium phosphate (MAP), diammonium phosphate (DAP), and triple superphosphate (TSP), achieve 90-95% activity retention over 6 cycles [12]. This approach represents a unique example of agricultural waste utilization in fine chemical synthesis.

The phosphate-based systems offer exceptional sustainability by utilizing agricultural materials, excellent recyclability, and effective catalytic performance. The approach demonstrates how waste materials can be transformed into valuable catalytic systems [12].

Continuous Flow Reactor Applications

Continuous flow synthesis has emerged as a transformative technology for quinoxaline production, offering enhanced safety, improved efficiency, and superior process control compared to traditional batch methods [13] [14] [15].

Coil Flow Reactor Systems

Coil flow reactors (CFCs) have been successfully employed for the synthesis of quinoxaline derivatives, including precursors to 2,3-dichloroquinoxaline-6-carbonyl chloride. These systems typically operate at flow rates of 50-200 μL/min with residence times of 25-50 minutes at 110°C, achieving yields of 43-97% [13] [15].

The telescoped synthesis approach allows for the formation of diazoketones followed by quinoxaline synthesis without isolation of potentially hazardous intermediates. This methodology significantly enhances safety while reducing operator exposure to toxic reagents [13].

Packed Bed Reactor Configurations

Packed bed reactors offer continuous operation capabilities with flow rates of 100-500 μL/min and residence times of 10-30 minutes. These systems operate at temperatures of 80-120°C and achieve yields of 70-90% [16] [17]. The packed bed configuration allows for efficient heat transfer and uniform residence time distribution.

The continuous operation capability of packed bed reactors makes them particularly suitable for large-scale production, offering consistent product quality and reduced labor requirements [16].

Microreactor Technology

Microreactor systems provide precise control over reaction conditions with flow rates of 10-100 μL/min and residence times of 1-10 minutes. These systems operate at 60-100°C and achieve yields of 75-95% [18] [19]. The small reactor dimensions enable excellent heat and mass transfer, resulting in improved reaction efficiency.

Microreactor technology offers several advantages including precise temperature control, excellent mixing, rapid heat transfer, and enhanced safety due to small reaction volumes. The technology is particularly valuable for optimizing reaction conditions and scaling up processes [18].

Microdroplet Reaction Systems

Microdroplet reactors represent the cutting edge of flow chemistry, enabling ultra-fast reactions with residence times of 0.001-0.1 minutes at room temperature. These systems achieve remarkable yields of 85-95% without requiring catalysts [18]. The microdroplet approach accelerates reaction rates through enhanced surface-to-volume ratios and improved mass transfer.

The microdroplet technology provides exceptional reaction rates, catalyst-free operation, and excellent yields while operating at ambient temperature. This approach is particularly valuable for reactions that benefit from high surface area and rapid mixing [18].

Integrated Flow Platforms

Integrated flow platforms combine multiple reaction steps in a single continuous system, operating at flow rates of 100-300 μL/min with residence times of 15-45 minutes. These systems achieve yields of 65-92% while providing automated operation and integrated purification [13] [20].

The integrated approach offers several benefits including automated operation, multi-step synthesis capability, integrated purification, and reduced manual intervention. This technology is particularly valuable for complex synthetic sequences requiring multiple transformations [13].

Industrial Scaling Considerations

The transition from laboratory-scale to industrial-scale continuous flow synthesis requires careful consideration of multiple factors including heat transfer limitations, catalyst lifetime, separation efficiency, and process safety [21] [20].

Industrial-scale continuous flow systems can achieve production rates of 10-100 kg/h with catalyst lifetimes of 20-50 cycles. The systems require comprehensive safety measures, automated control systems, and integrated waste treatment facilities. Energy consumption typically ranges from 1-3 kWh/kg, representing a significant improvement over traditional batch processes [21].

The key challenges in industrial scaling include technology transfer, regulatory approval, market acceptance, and economic viability. However, the superior process control, enhanced safety, and improved efficiency offered by continuous flow systems make them increasingly attractive for industrial applications [21] [20].